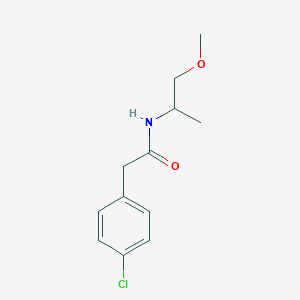

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acetamide backbone and a 1-methoxypropan-2-yl substituent on the nitrogen atom. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the aromatic chlorophenyl group and a branched methoxyalkyl chain that enhances solubility in polar solvents.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-9(8-16-2)14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUGTXTOFUKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 1-methoxypropan-2-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including a specific temperature range and reaction time, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide)

- Structural Differences : The aromatic ring in metolachlor is substituted with 2-ethyl-6-methyl groups instead of 4-chloro.

- Activity : A pre-emergent herbicide targeting grasses and broadleaf weeds. Its efficacy arises from inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants.

- Metabolites : Rapidly metabolized to polar derivatives (MESA and MOXA), which exhibit reduced herbicidal activity compared to the parent compound .

S-Metolachlor Transformation Products (TPs)

Pharmaceutical and Enzyme-Targeting Analogues

N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide

- Structural Differences: Contains a hydroxyimino (-NH-O-) group instead of the methoxypropan-2-yl chain.

- Activity: Intermediate in synthesizing 5-chloro-2-indolinone, a scaffold for bioactive molecules. Its crystal structure reveals intermolecular hydrogen bonds (C–H⋯O, N–H⋯N), which stabilize layered packing arrangements .

2-{[4-Allyl-5-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide

- Structural Differences : Incorporates a triazole ring and sulfanyl linker.

- Activity: Triazole derivatives are known for antimicrobial and anticancer properties. The sulfanyl group enhances binding to enzyme active sites (e.g., via disulfide bridge interactions) .

Pyridine- and Quinoline-Based Acetamides

- Example : 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (PDB: 5RH2).

- Activity : Demonstrated high binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142. Pyridine rings occupy hydrophobic pockets, while acetamide linkers form hydrogen bonds .

Insecticidal and Anticholinesterase Analogues

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide

- Activity : Exhibits superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (IC50: 0.028 µM). The pyridine-thioacetamide motif enhances interaction with insect nicotinic acetylcholine receptors .

N-(4-Chlorophenyl)-N-(1-Propan-2-ylpiperidin-4-yl)Acetamide

- Structural Differences : Piperidine ring replaces the methoxypropan-2-yl group.

- The piperidine moiety improves blood-brain barrier penetration .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide is . The structure features a chlorophenyl group, an acetamide moiety, and a methoxypropan-2-yl substituent, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide exhibit significant antimicrobial properties. A study evaluated various compounds for their in vitro antimicrobial activity using the tube dilution technique. The results showed that certain derivatives displayed comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity | Comparison Standard |

|---|---|---|

| 3 | Significant | Ciprofloxacin |

| 8 | Significant | Fluconazole |

| 11 | Moderate | - |

| 12 | Moderate | - |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer activity. The MTT assay was employed to assess cell viability against various cancer cell lines. Results indicated that while some derivatives showed promising anticancer effects, they were generally less potent than established chemotherapeutic agents such as 5-fluorouracil .

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| 5 | 25 | 5-Fluorouracil |

| 7 | 30 | Tomudex |

The mechanism by which 2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate pathways critical for microbial survival or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives demonstrated that compounds with the chlorophenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing antimicrobial efficacy .

- Anticancer Screening : In another investigation, derivatives were tested against various cancer cell lines, revealing that modifications in the methoxy group significantly influenced cytotoxicity levels. Compound 5 was noted for its selective toxicity towards cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.